molecular formula C10H12N4O3S B2730335 methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate CAS No. 894049-98-0

methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate

Cat. No. B2730335
CAS RN: 894049-98-0
M. Wt: 268.29
InChI Key: QZNRBQCJJZPGBW-UHFFFAOYSA-N
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Description

Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Biological Applications

  • Insecticidal and Antibacterial Potential : Research by Deohate and Palaspagar (2020) on pyrimidine and pyrazole derivatives highlighted their synthesis through microwave irradiative cyclocondensation. These compounds demonstrated insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, indicating their significance in agricultural and pharmaceutical applications Deohate & Palaspagar, 2020.

  • Anticancer Agents : Sayed et al. (2019) designed, synthesized, and conducted molecular docking studies on thiazolyl-pyrazole derivatives. Several compounds showed promising binding affinities against the epidermal growth factor receptor kinase (EGFR), with potential anticancer activities demonstrated through cytotoxicity tests against human liver carcinoma cell lines Sayed et al., 2019.

Chemical Synthesis and Characterization

  • Heterocyclic Compound Synthesis : The work by Khobragade et al. (2010) on novel pyrazolo[3,4-d]pyrimidin derivatives showcased their synthesis and significant antimicrobial activity. This underscores the role of such compounds in developing new antimicrobial agents Khobragade et al., 2010.

  • Enzymatic Activity Modulation : Abd and Awas (2008) synthesized pyrazolopyrimidinyl keto-esters and their derivatives, revealing their potential to increase the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This could have implications for biofuel production and industrial biotechnology Abd & Awas, 2008.

properties

IUPAC Name

methyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-3-6(9(16)17-2)18-10-12-7-5(4-11-14-7)8(15)13-10/h4,6H,3H2,1-2H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNRBQCJJZPGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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